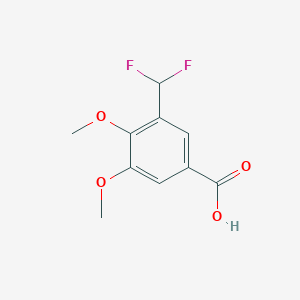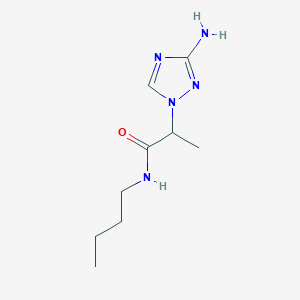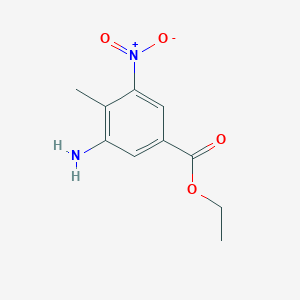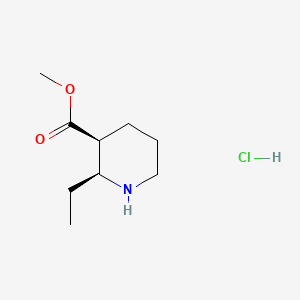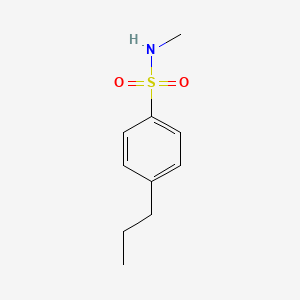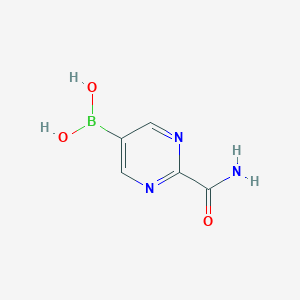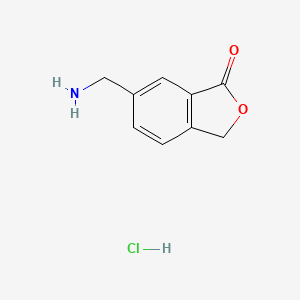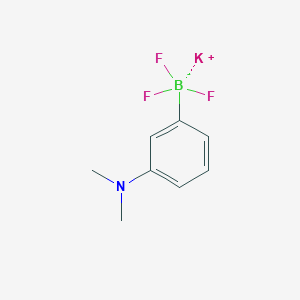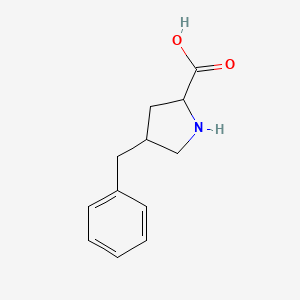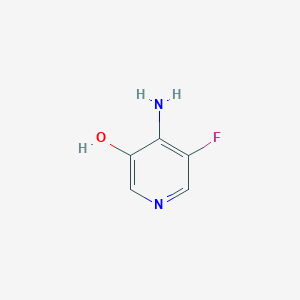![molecular formula C7H4F2N2 B15299588 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
4,6-difluoro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with two fluorine atoms at the 4 and 6 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluoropyridine with an appropriate amine, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities .
科学的研究の応用
4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
作用機序
The mechanism of action of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites . This interaction can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with different substitution patterns.
Pyrrolo[3,4-c]pyridine: A structural isomer with distinct biological activities.
Uniqueness: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of fluorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and other scientific research applications .
特性
分子式 |
C7H4F2N2 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC名 |
4,6-difluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4F2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H |
InChIキー |
ALWHUHRTLHHLQO-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=CC(=NC(=C21)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B15299508.png)
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B15299513.png)
